Dilithium germanate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

dilithium;dioxido(oxo)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeO3.2Li/c2-1(3)4;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMFQUQEGVFPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

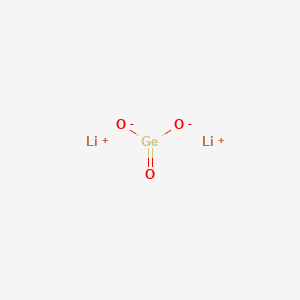

Canonical SMILES |

[Li+].[Li+].[O-][Ge](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeLi2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924386 | |

| Record name | Dilithium oxogermanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12315-28-5 | |

| Record name | Dilithium germanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012315285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilithium oxogermanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium germanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scope and Significance in Solid-state Chemistry and Materials Science

The study of germanate systems, including dilithium germanates, holds fundamental importance in solid-state chemistry as they serve as structural and behavioral analogs to silicate systems. This comparison provides valuable insights into the high-pressure phases of minerals and melt structures found within the Earth's crust. americanelements.com Beyond their geophysical relevance, these compounds are a focal point in materials science due to their intriguing and often useful properties. americanelements.comnih.gov

A primary area of investigation is their ferroelectric behavior, a property where a material exhibits a spontaneous electric polarization that can be reversed by an external electric field. americanelements.comnih.gov This characteristic is crucial for applications in sensors, actuators, and non-volatile memory devices. Furthermore, the ability of dilithium germanates to form stable glass-ceramics allows for the synthesis of materials with tailored properties. americanelements.com Research has also highlighted their potential as solid electrolytes, which are critical components in the development of next-generation solid-state batteries due to their ionic conductivity. nih.govfishersci.cawikipedia.org

Overview of Key Dilithium Germanate Stoichiometries Under Investigation

Solid-State Reaction Approaches

Solid-state reactions are a common and conventional method for producing ceramic materials from solid precursors at elevated temperatures. This approach is widely used for the synthesis of dilithium germanates due to its simplicity and scalability.

Conventional High-Temperature Solid-State Reactions

The conventional solid-state reaction method involves the intimate mixing of precursor powders followed by calcination and sintering at high temperatures to induce a chemical reaction and form the desired crystalline phase. For the synthesis of this compound, high-purity raw powders of lithium carbonate (Li₂CO₃) and germanium dioxide (GeO₂) are typically used as starting materials. rsc.orgrsc.orgresearchgate.netrsc.orgoulu.fi

The synthesis process generally follows these steps:

Mixing: Stoichiometric amounts of the precursor powders are thoroughly mixed to ensure homogeneity. This is often achieved by ball milling in a suitable medium, such as ethanol, for several hours. oulu.fi

Calcination: The mixed powders are then calcined at an intermediate temperature. For instance, a calcination step at 900°C for 4 hours is reported to form the Li₂GeO₃ phase. oulu.fi

Sintering: The calcined powder is pressed into pellets and sintered at a higher temperature to achieve dense ceramics. Sintering temperatures for Li₂GeO₃ typically range from 1000°C to 1100°C. researchgate.netoulu.fi Optimal microwave dielectric properties have been achieved for samples sintered at 1080°C, resulting in a high relative density of approximately 96%. researchgate.net

A two-step solid-state reaction has also been explored for the synthesis of related complex oxides, which involves first synthesizing a precursor oxide and then reacting it with a lithium source in a second high-temperature step. mdpi.com This approach can lead to improved homogeneity of the final product. mdpi.com

| Precursors | Calcination Temperature (°C) | Sintering Temperature (°C) | Key Findings |

| Li₂CO₃, GeO₂ | 900 | 1000-1100 | Dense ceramics with high relative density and homogeneous microstructure. researchgate.netoulu.fi |

| Li₂CO₃, GeO₂ | - | 1080 | Optimum microwave dielectric properties achieved. researchgate.net |

Ceramic Double Sintering Routes

The ceramic double sintering route is a variation of the solid-state method that involves two sintering steps to potentially improve the properties of the final material. This technique has been successfully applied to synthesize modified lithium germanates, such as titanium-doped lithium germanate (Li₄TiGe₂O₈).

The process for Li₄TiGe₂O₈ synthesis using this route is as follows:

Precursor Preparation: Stoichiometric amounts of lithium hydroxide monohydrate (LiOH·H₂O), titanium dioxide (TiO₂), and germanium dioxide (GeO₂) are hand-ground for an extended period (e.g., 3 hours).

First Sintering (Calcination): The mixed powders are pressed into cakes and calcined at a relatively low temperature, for example, 430°C for 30 minutes in a microwave furnace, to initiate a partial reaction.

Second Sintering: The calcined material is ground again, pressed into pellets, and then sintered at a higher temperature, such as 900°C for 30 minutes in a microwave furnace, to form the final compound.

This method has been shown to produce glass-like materials with good ferroelectric properties.

| Precursors | First Sintering (Calcination) | Second Sintering | Product |

| LiOH·H₂O, TiO₂, GeO₂ | 430°C for 30 min (Microwave) | 900°C for 30 min (Microwave) | Li₄TiGe₂O₈ |

Glass-Ceramic Sintering Routes

Glass-ceramic materials are produced through the controlled crystallization of a base glass. This route allows for the fabrication of materials with tailored microstructures and properties. While specific detailed procedures for this compound are not extensively documented in the provided context, the general approach involves melting the raw materials to form a glass, followed by a heat treatment schedule to induce nucleation and crystal growth.

The process generally includes:

Glass Preparation: The constituent oxides (e.g., Li₂O, GeO₂, and potentially other modifying oxides) are melted at high temperatures (e.g., 1300-1550°C) and then rapidly cooled (quenched) to form a glass. core.ac.uk

Sintering and Crystallization: The resulting glass frit is ground into a powder, pressed into a desired shape, and then subjected to a controlled heat treatment. This typically involves a lower temperature stage for nucleation and a higher temperature stage for crystal growth. nih.govelsevier.es

For lithium germanosilicate glass-ceramics, various crystalline phases have been identified after heat treatment, including lithium di- and meta-silicate solid solutions with GeO₂ and lithium germanate phases. elsevier.es The introduction of nucleating agents like CeO₂ can promote the crystallization of lithium germanate phases within the glass matrix. elsevier.es Another approach for producing porous glass-ceramics involves a cold sintering process followed by post-annealing, where residual water from the initial process acts as a foaming agent. mdpi.com

Solution-Based and Melt Growth Techniques

Solution-based and melt growth techniques offer alternative routes to solid-state reactions, often enabling the growth of high-quality single crystals or specialized forms like ceramic pebbles.

Flux Growth Methods

The flux growth method is a technique for growing single crystals from a high-temperature solution, where a molten salt (the flux) is used as a solvent. This method is particularly useful for materials that melt incongruently or at very high temperatures. Several studies have reported the successful growth of germanate single crystals, including Li₂GeO₃, using this technique. researchgate.netresearchgate.netfrontiersin.orgnih.govacs.orgiucr.orgresearchgate.netresearchgate.net

A variety of fluxes have been investigated for the growth of germanate crystals. These include:

Alkali-molybdates: Such as Li₂O·MoO₃, Na₂O·1.5MoO₃, and Na₂O·2MoO₃. researchgate.netresearchgate.net

Alkali-borates: Such as Na₂O·B₂O₃ and Li₂O·B₂O₃. researchgate.net

Alkali-halides: A eutectic mixture of BaCl₂-CaCl₂ has been used to grow cerium calcium magnesium germanate garnet single crystals. researchgate.netfrontiersin.orgnih.gov

Other fluxes: KF-MoO₃ has been employed for the growth of a uranyl-europium germanate. acs.org

The general procedure for flux growth involves dissolving the starting materials (e.g., Li₂CO₃ and GeO₂) in the molten flux at a high temperature and then slowly cooling the solution to allow for the crystallization of the desired compound. For example, Li₂CaGeO₄ crystals have been grown from a Li₂O·MoO₃ flux in a temperature range of 830-980°C. researchgate.net In another instance, Li₂GeO₃ crystals were grown from a complex flux system containing Li₃PO₄, Li₄GeO₄, Li₂MoO₄, and LiF by slowly cooling the melt from 970°C. iucr.org

| Crystal | Flux System | Temperature Range (°C) | Key Findings |

| Li₂CaGeO₄ | Li₂O·MoO₃ | 830-980 | Successful growth of single crystals. researchgate.net |

| Li₂GeO₃ | Li₃PO₄-Li₄GeO₄-Li₂MoO₄-LiF | 970 (start) | Crystal growth controlled by slow cooling. iucr.org |

| Ce₂CaMg₂Ge₃O₁₂ | BaCl₂-CaCl₂ | - | Growth of reddish-orange single crystals. researchgate.netfrontiersin.orgnih.gov |

Melt-Based Processing of Germanate-Containing Ceramic Pebbles

For applications in fusion reactor technology, lithium-containing ceramics are often produced in the form of small spherical pebbles. Melt-based processes are advantageous for this purpose as they can be easily scaled and allow for the reprocessing of used material. The Karlsruhe Institute of Technology (KIT) has developed a melt-based process known as the KALOS (KArlsruhe Lithium OrthoSili-cate) process for producing ceramic pebbles. euro-fusion.orgresearchgate.net

While initially developed for lithium orthosilicate (Li₄SiO₄), this process has been adapted for compositions incorporating lithium germanate. The process involves:

Melting: The raw materials are melted at high temperatures.

Droplet Formation: The melt is extruded through a nozzle to form a jet, which then breaks up into droplets.

Solidification: The droplets are solidified into spherical pebbles.

Studies have been conducted on Li₄SiO₄-Li₄GeO₄ solid solutions to determine their phase transitions and melting points for processing via the KALOS method. euro-fusion.org This melt-based approach is also being explored with advanced techniques like selective laser melting, where a high-power laser is used to melt and solidify a powder bed to form pebbles in a single step. researchmap.jp

Advanced Fabrication Methods

The precise fabrication of crystalline structures within glass matrices has been a significant area of research, aiming to create novel photonic and electronic devices. For dilithium germanates, advanced laser-based techniques have emerged as powerful tools for inducing localized crystallization, offering spatial selectivity and control over the crystalline architecture. These methods primarily revolve around the interaction of high-intensity laser beams with the glass, leading to structural transformations.

Femtosecond Laser Direct Writing of Crystalline Architectures in Glass

Femtosecond Laser Direct Writing (FLDW) is a sophisticated technique that utilizes the nonlinear absorption of ultrashort laser pulses to induce modifications within the bulk of a transparent material like glass. researchgate.netoejournal.orgoejournal.org This method allows for the three-dimensional fabrication of complex crystalline structures without the need for masks or cleanroom environments. oejournal.orgoejournal.org

The fundamental principle of FLDW in the context of crystallization involves focusing a high-intensity femtosecond laser beam to a small spot within the germanate glass. mdpi.com Due to the extremely short pulse duration (on the order of femtoseconds, 10⁻¹⁵ s) and high peak intensity, nonlinear absorption processes such as multiphoton absorption are triggered at the focal point. anu.edu.au This localized energy deposition leads to a rapid increase in temperature in a very confined volume, sufficient to initiate nucleation and subsequent crystal growth. mdpi.com The surrounding glass matrix, which does not experience this high intensity, remains largely unaffected. By translating the glass sample relative to the laser beam, continuous crystalline tracks or other desired architectures can be "written" inside the glass. researchgate.netmdpi.com

In germanate-based glasses, FLDW has been successfully employed to create crystalline waveguides. researchgate.netnih.gov For instance, research on lead germanate glasses, which share the germanate glass former with this compound, has demonstrated the formation of continuous crystalline lines of lead germanate (Pb₅Ge₃O₁₁) within the glass matrix. mdpi.com A key finding in these studies is that the growth of these crystalline lines often requires the initial formation of a "seed" crystal by a stationary laser beam before the scanning process begins. mdpi.com The properties of the resulting crystalline structures are highly dependent on laser parameters such as pulse energy, repetition rate, and scanning speed. nih.gov

While direct studies on FLDW of this compound (Li₂GeO₃) are not extensively detailed in the provided context, the principles derived from other germanate systems are applicable. The process would involve a glass of the Li₂O-GeO₂ system. The laser-induced local heating would promote the precipitation of crystalline phases such as Li₂GeO₃ or other lithium germanate stoichiometries like Li₂Ge₇O₁₅. The ability to create these crystalline structures within a glass host is of significant interest for the development of integrated optical components.

Heat-Assisted Laser Irradiations for Crystallization

Heat-assisted laser irradiation is another method for inducing crystallization in glasses, which can be seen as a complementary technique to FLDW. This method relies on the cumulative heating effect of the laser to raise the temperature of a localized area to the point of crystallization. mdpi.com Unlike the non-linear absorption processes that dominate in FLDW with low repetition rate lasers, heat-assisted methods often use higher repetition rate femtosecond lasers or continuous wave (CW) lasers. accesslaser.comcore.ac.uk

The mechanism involves the absorption of laser energy, which leads to a localized temperature increase. mdpi.comcore.ac.uk When the temperature in the irradiated zone reaches the glass transition temperature (Tg) and subsequently the crystallization temperature (Tx), atomic rearrangement is facilitated, leading to the formation of crystalline phases. core.ac.uk The extent and morphology of the crystallized region can be controlled by the laser power, scanning speed, and the thermal properties of the glass. core.ac.uk

For instance, studies on the Li₂O–2SiO₂ system have shown that laser irradiation can induce the growth of highly oriented Li₂Si₂O₅ crystals. core.ac.uk Similarly, in the Li₂O–B₂O₃–GeO₂ glass system, a copper-vapor laser has been used to achieve local crystallization. researchgate.net This indicates that laser-induced heating is a viable method for producing crystalline structures in lithium-containing oxide glasses. The focused laser beam creates a steep temperature gradient, which is a key factor in controlling the crystallization process. core.ac.uk

In the context of this compound, a CO₂ laser-heated floating zone technique, a form of heat-assisted growth, has been used for the synthesis of single crystals, showcasing the utility of lasers as a heat source for processing these materials. accesslaser.com This method allows for the growth of high-purity crystals from a molten zone created by the laser. accesslaser.com While this is a bulk crystal growth technique, the principles of laser-induced heating are directly applicable to the localized crystallization within a glass matrix. The laser's wavelength is an important consideration, as it must be absorbed by the material to generate heat. For many oxides, CO₂ lasers with a wavelength of 10.6 µm are effective. accesslaser.com

The following table summarizes key parameters and findings in laser-based fabrication of crystalline structures in germanate and related glass systems.

| Fabrication Method | Material System | Laser Type | Key Findings | Reference |

| Femtosecond Laser Direct Writing | Lead Germanate Glass (PbO-GeO₂) | Femtosecond Laser | Formation of continuous crystalline lines of Pb₅Ge₃O₁₁; seeding required for crystal growth. | mdpi.com |

| Femtosecond Laser Direct Writing | Yb³⁺ doped Lead-Germanate Glass | Femtosecond Laser | Fabrication of low propagation loss waveguides; thermal and athermal writing regimes identified based on pulse repetition frequency. | nih.gov |

| Heat-Assisted Laser Irradiation | Lithium Disilicate Glass (Li₂O–2SiO₂) | Not specified | Growth of highly oriented Li₂Si₂O₅ crystals; crystallization controlled by laser power and scanning speed. | core.ac.uk |

| Heat-Assisted Laser Irradiation | Lithium Borogermanate Glass (Li₂O–B₂O₃–GeO₂) | Copper-Vapor Laser | Demonstrated local crystallization of the glass. | researchgate.net |

| CO₂ Laser-Heated Floating Zone | General Oxides | CO₂ Laser | Enables rapid growth of high-purity single crystals from a molten zone. | accesslaser.com |

Advanced Structural Characterization and Crystallography of Dilithium Germanates

Diffraction Techniques

Diffraction methods are powerful tools for elucidating the three-dimensional structure of crystalline materials like dilithium germanate. By analyzing the way X-rays or electrons are scattered by the atoms in a crystal, researchers can determine the arrangement of these atoms in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive technique that offers detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method is instrumental in the precise determination of the crystal structure of new materials. carleton.edu

For this compound, SC-XRD analysis reveals an orthorhombic crystal structure belonging to the polar space group Cmc2₁. materialsproject.orgaip.orgscispace.com The fundamental building blocks of the Li₂GeO₃ structure are [GeO₄] and [LiO₄] tetrahedra. frontiersin.org In this arrangement, both germanium (Ge) and lithium (Li) ions are coordinated by four oxygen (O) ions. frontiersin.org These tetrahedra are interconnected by sharing their corners, forming a three-dimensional framework. scispace.comfrontiersin.org

The lattice parameters, which define the size and shape of the unit cell, have been determined through SC-XRD. The values are approximately a = 5.44 Å, b = 9.56 Å, and c = 4.84 Å. materialsproject.org More specific calculations have reported values of a = 9.634 Å, b = 5.481 Å, and c = 4.843 Å, with all angles being 90°. aip.orgscispace.com Another study presents slightly different lattice parameters of a = 5.444 Å, b = 9.577 Å, and c = 4.863 Å. acs.org The conventional unit cell of this compound contains 24 atoms, comprising 8 Li, 4 Ge, and 12 O atoms. aip.orgscispace.comfrontiersin.org

Detailed analysis of the bonding within the structure shows a range of Li-O bond distances from approximately 1.92 Å to 2.12 Å. materialsproject.org The Ge-O bonds have two shorter lengths of 1.72 Å and two longer lengths of 1.82 Å. materialsproject.org There are also two distinct oxygen sites within the crystal structure. materialsproject.org

Table 1: Crystallographic Data for this compound from Single-Crystal X-ray Diffraction

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.orgaip.orgscispace.comfrontiersin.org |

| Space Group | Cmc2₁ | materialsproject.orgaip.orgscispace.comacs.org |

| Lattice Parameters | a = 5.44 Å, b = 9.56 Å, c = 4.84 Å | materialsproject.org |

| a = 9.634 Å, b = 5.481 Å, c = 4.843 Å | aip.orgscispace.com | |

| a = 5.444 Å, b = 9.577 Å, c = 4.863 Å | acs.org | |

| Unit Cell Volume | 251.80 ų | materialsproject.org |

| Atoms per Unit Cell | 24 (8 Li, 4 Ge, 12 O) | aip.orgscispace.comfrontiersin.org |

| Coordination | [LiO₄] and [GeO₄] tetrahedra | materialsproject.orgaip.orgscispace.comfrontiersin.org |

| Li-O Bond Distances | 1.92-2.12 Å | materialsproject.org |

| Ge-O Bond Distances | 1.72 Å (shorter), 1.82 Å (longer) | materialsproject.org |

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used for the analysis of crystalline materials. malvernpanalytical.com It is particularly useful for identifying the crystalline phases present in a sample and can be used for quantitative phase analysis, and the determination of crystallite size and lattice strain. malvernpanalytical.comnih.gov The method involves directing a monochromatic X-ray beam at a powdered sample and measuring the scattered intensity as a function of the scattering angle. carleton.edu

In the context of this compound, PXRD is employed to confirm the formation of the desired compound during synthesis and to study its structural evolution under different conditions. nih.govresearchgate.net For instance, in the synthesis of related lithium germanate compounds, PXRD is used to verify the formation of the intended phase and to determine the crystal system and space group. researchgate.net The data obtained from PXRD, often analyzed using the Rietveld method, allows for the refinement of lattice parameters and provides an average picture of the crystal structure of the bulk material. gfz.de While single-crystal XRD provides more precise structural details, PXRD is invaluable for routine phase identification and for studying polycrystalline materials. gfz.deexcillum.com

Electron Diffraction for Structure Determination

Electron diffraction is a powerful technique for determining the crystal structures of materials, especially for very small crystals that are not suitable for single-crystal X-ray diffraction. chemrxiv.orgdiva-portal.org This is because electrons interact much more strongly with matter than X-rays, allowing for the analysis of nanometer-sized crystals. mdpi.com The technique can provide accurate atomic structures, and recent developments have made it more accessible for general researchers. chemrxiv.orgdiva-portal.org

Microcrystal electron diffraction (MicroED) is a specific application of electron diffraction that has proven effective for determining the three-dimensional molecular structures from sub-micron sized crystals. chemrxiv.org This method is particularly advantageous for studying beam-sensitive materials. mdpi.com While not extensively documented for this compound specifically, the principles of electron diffraction are applicable. The technique involves irradiating a crystal with an electron beam and recording the resulting diffraction pattern. chemrxiv.org By rotating the crystal, a three-dimensional reconstruction of the reciprocal lattice can be obtained, which can then be used to solve the crystal structure. mdpi.com The accuracy of the atomic positions determined by electron diffraction can be comparable to that of X-ray diffraction. mdpi.com

Microscopic and Spectroscopic Probes for Structural Elucidation

Beyond diffraction methods, microscopic and spectroscopic techniques offer complementary information about the structure of dilithium germanates, particularly at the local and nanoscale levels.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-resolution transmission electron microscopy (HRTEM) is a technique used to characterize the nano-scale defects and crystallographic structure of materials. metu.edu.tr It provides direct imaging of the atomic lattice, revealing details about the arrangement of atoms and any imperfections in the crystal structure. metu.edu.tr

In the study of germanate-based materials, HRTEM has been used to analyze the structure of synthesized nanocomposites and to examine the interface between different layers in thin films. researchgate.netnih.gov For example, in the analysis of germanium thin films, cross-sectional TEM revealed a sharp interface and a low defect density. nih.gov While specific HRTEM studies on this compound are not widely reported, the technique is well-suited for investigating the crystallographic perfection of Li₂GeO₃ crystals and identifying any planar defects, dislocations, or grain boundaries that could influence its properties.

Confocal Raman Spectroscopy for Local Structure

Confocal Raman spectroscopy is a non-invasive optical technique that provides information about the vibrational modes of a material, which are sensitive to the local atomic structure and chemical bonding. researchgate.netmdpi.com By focusing a laser beam on the sample and collecting the inelastically scattered light, a Raman spectrum is generated that serves as a structural fingerprint of the material. The confocal setup allows for depth-resolved measurements with high spatial resolution. researchgate.net

This technique has been successfully applied to study the local structure of various germanate glasses and crystals. researchgate.net For instance, studies on lithium germanate glasses have used Raman spectroscopy to investigate the transition between different ring structures of GeO₄ tetrahedra as a function of composition. researchgate.net In the case of crystalline materials, polarized micro-Raman scattering can be used to determine the orientation of the crystallites. researchgate.net For this compound, confocal Raman spectroscopy can be used to probe the local environment of the [GeO₄] and [LiO₄] tetrahedra, providing insights into the degree of structural order and the presence of any local distortions or phase inhomogeneities. mdpi.com

Spectroscopic Investigations of Electronic and Vibrational Properties in Dilithium Germanates

Vibrational Spectroscopy

Vibrational spectroscopy techniques are instrumental in examining the lattice dynamics of crystalline materials like dilithium germanates. By measuring the energies of lattice vibrations (phonons), these methods provide insight into the crystal structure, bonding, and phase transitions.

Raman spectroscopy is a non-destructive light scattering technique highly sensitive to the vibrational modes of a crystal. mpg.debruker.com It is particularly effective for detecting changes in crystal structure and symmetry. In crystalline solids, Raman spectra reveal distinct peaks corresponding to phonon modes, which are collective atomic vibrations. mpg.de The external vibrational modes, or low-energy phonons, are especially sensitive to the crystal structure and molecular interactions within the lattice. mpg.de

In studies of materials isostructural to dilithium germanate, such as the MnBi₂ₙTe₃ₙ₊₁ family, Raman spectroscopy has been used to identify specific phonon modes, including the A₁g and E_g symmetry modes. bruker.com The analysis of these modes, particularly their behavior with changing temperature, can reveal critical information. For instance, abnormal broadening or shifts in Raman peak linewidths below a magnetic transition temperature can indicate spin-phonon coupling. bruker.com

For compounds related to this compound, such as lithium sodium tetragermanate (Li₂₋ₓNaₓGe₄O₉), Raman scattering measurements have been employed to search for phenomena like the softening of optical phonons, which can be associated with structural phase transitions. dntb.gov.ua Although a pronounced softening was not observed in that specific case, it demonstrates the capability of the technique to probe such dynamic structural phenomena. dntb.gov.ua The frequency and symmetry of Raman phonon modes can be identified by analyzing spectra taken with different polarization geometries, providing a detailed fingerprint of the material's lattice dynamics. spectra-analysis.com

Far-infrared (FIR) spectroscopy is a complementary technique to Raman spectroscopy that probes polar optical phonons, which involve the vibration of atoms with different partial charges. mpg.de This method measures the absorption of FIR radiation, which excites long-wavelength lattice vibrations. nanoacademic.com The FIR spectral region, typically below 600 cm⁻¹, is ideal for distinguishing between different crystal structures (polymorphs) of the same compound, as the lattice modes are unique to a specific crystalline arrangement. researchgate.net

For dilithium tetragermanate (Li₂Ge₄O₉), a compound closely related to this compound, polarized FIR spectroscopy has been conducted over a range of temperatures. cornell.edu These studies revealed the appearance of new vibrational modes in the FIR spectra below the material's phase transition temperature, corresponding to changes in the crystal lattice. cornell.edu FIR spectroscopy allows for the determination of transverse optical (TO) and longitudinal optical (LO) phonon mode frequencies, which are fundamental properties of the crystal's dielectric response. libretexts.org This information is vital for understanding the interaction of the material with electromagnetic radiation in the infrared range.

Raman Spectroscopy for Structural Changes and Phonon Modes

Electronic Spectroscopy

Electronic spectroscopy techniques investigate the electronic structure of materials by probing the transition of electrons between different energy levels. These methods are essential for characterizing properties like the band gap, defect states, and the behavior of dopant ions, which are critical for optical and luminescent applications.

Optical absorption spectroscopy measures the absorption of light as a function of wavelength or energy. Near the fundamental absorption edge, which corresponds to the material's band gap, many materials exhibit an exponential tail in their absorption spectra. The behavior of this tail can often be described by the empirical Urbach rule. libretexts.org The Urbach energy is a parameter derived from this rule that quantifies the degree of structural and thermal disorder in a material. dntb.gov.ua A sharper absorption edge corresponds to a lower Urbach energy and a more ordered crystal. dntb.gov.ua

Analysis of the Urbach tail is a powerful method for studying disordering processes and phase transitions. libretexts.org While specific Urbach analysis on pure this compound is not widely reported, studies on related compounds like manganese-doped lithium-sodium tetragermanate (LiNaGe₄O₉) have utilized optical absorption spectra to investigate ferroelectric phase transitions. cornell.edu Such analyses can reveal anomalies in the absorption edge that signify structural changes within the crystal. nih.gov Density-functional theory calculations on other oxide materials have confirmed that the Urbach rule holds in regions where the absorption is related to the electronic density of states, providing a direct link between optical absorption and the material's electronic structure. spectroscopyonline.compiketech.com

Photoluminescence (PL) and cathodoluminescence (CL) are two techniques that probe the emission of light from a material following excitation. In PL, excitation is achieved by photons (light), while in CL, a high-energy electron beam is used. dntb.gov.ua These methods are particularly valuable for studying materials doped with optically active ions, such as rare-earth or transition metals. dntb.gov.uaresearchgate.net

Photoluminescence (PL): Studies on Mn⁴⁺-doped dilithium tetragermanate (Li₂Ge₄O₉) have demonstrated its potential as a rare-earth-free red phosphor. nanoacademic.com Upon excitation with blue or UV light, these materials show a distinct red emission resulting from the ²E → ⁴A₂ electronic transition within the Mn⁴⁺ ions. nanoacademic.com The intensity and thermal stability (quenching temperature) of this luminescence can be significantly influenced by the host crystal's composition. For instance, substituting some lithium with sodium to form LiNaGe₄O₉ has been shown to improve the quenching temperature of the Mn⁴⁺ emission. nanoacademic.comcornell.edu

Table 1: Photoluminescence Properties of Mn-doped Germanates

| Host Material | Dopant | Key Emission Peak (cm⁻¹) | Transition | Observed Color | Reference |

| Li₂Ge₄O₉ | Mn⁴⁺ | ~14,700 - 15,200 | ²E → ⁴A₂ | Red | nanoacademic.comcornell.edu |

| LiNaGe₄O₉ | Mn⁴⁺ | ~14,922 | ²E → ⁴A₂ | Red | cornell.edu |

Note: The exact peak position can vary with temperature and specific crystal composition.

Cathodoluminescence (CL): CL provides a way to study the luminescent properties of materials at the nanoscale. dntb.gov.ua When a material is doped with elements like rare-earths, these dopants can create defect levels within the band gap. The electron beam in a CL system excites electrons from the valence band to the conduction band of the host material. dntb.gov.ua These excitations can then be trapped by the dopant ions, leading to emission that is characteristic of the dopant's electronic transitions. dntb.gov.uaedinst.com This allows for high-resolution mapping of the spatial distribution and spectral properties of luminescent centers, which is crucial for understanding the efficiency and performance of phosphor materials. arxiv.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal and rare-earth dopants. It is exceptionally sensitive to the local environment of the paramagnetic ion, making it a powerful tool for determining the specific crystallographic site occupied by a dopant.

EPR studies have been successfully applied to manganese-doped lithium-sodium tetragermanate (LiNaGe₄O₉) crystals to analyze the site of Mn⁴⁺ ions. cornell.edu The anisotropy of the EPR spectra provided clear evidence that the paramagnetic Mn⁴⁺ ions substitute for the germanium (Ge⁴⁺) ions located within oxygen octahedra (GeO₆). nanoacademic.comcornell.edu Furthermore, changes in the EPR signal, such as the splitting of spectral lines, can be correlated with structural phase transitions. In LiNaGe₄O₉, a splitting of the EPR lines was observed below the ferroelectric phase transition temperature, indicating a lowering of the local symmetry at the Mn⁴⁺ site from C₂ to C₁. cornell.edu This provides direct microscopic evidence of the structural changes occurring during the phase transition.

Photoluminescence and Cathodoluminescence Studies (e.g., Rare-Earth Doping Effects)

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive probe of the local atomic environments and dynamic processes within crystalline solids. In the context of dilithium germanates, NMR studies, particularly of the ⁷Li, ⁶Li, and ⁷³Ge nuclei, provide invaluable insights into the structure-property relationships that govern their behavior as ion conductors.

Solid-State NMR for Local Environments

Solid-state NMR spectroscopy is exceptionally sensitive to the local coordination and chemical environment of the probed nucleus. In this compound (Li₂GeO₃), both the lithium and germanium sites can be investigated to build a comprehensive picture of the material's structure at the atomic level.

Investigations into the local environment of germanium in Li₂GeO₃ have utilized ⁷³Ge solid-state NMR. The ⁷³Ge nucleus has a spin of 9/2 and a large nuclear quadrupole moment, which makes its NMR signal highly sensitive to the symmetry of the local electronic environment. In environments with non-cubic symmetry, the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus leads to significant broadening of the NMR signal. For this compound, the ⁷³Ge NMR spectrum is characterized by a very large quadrupolar coupling constant (Cq) of approximately 50.1 MHz . This large Cq value is indicative of a substantial distortion from ideal tetrahedral symmetry for the GeO₄ units within the crystal lattice . While chemical shift anisotropy (CSA) also provides structural information, its effects on the ⁷³Ge NMR lineshape of Li₂GeO₃ are overshadowed by the dominant quadrupolar interaction .

While specific ⁷Li and ⁶Li solid-state NMR studies on crystalline Li₂GeO₃ are not extensively detailed in the reviewed literature, the principles of this technique allow for clear predictions. Both ⁷Li (spin 3/2) and ⁶Li (spin 1) are quadrupolar nuclei. In a structurally well-defined crystalline material like this compound, the lithium ions are expected to occupy specific crystallographic sites. Solid-state NMR would therefore be expected to show distinct resonances corresponding to each unique lithium environment. The position (chemical shift) and shape of these resonance lines are determined by the local coordination number, the nature of the neighboring atoms (Ge, O), and the Li-O bond distances. For instance, ⁶Li NMR often provides narrower lines than ⁷Li due to its smaller quadrupole moment, which can allow for better resolution of different lithium sites jeol.com.

Table 1: ⁷³Ge Solid-State NMR Parameters for this compound (Li₂GeO₃) This table presents the reported quadrupolar coupling constant for ⁷³Ge in Li₂GeO₃, highlighting the distorted nature of the germanium local environment.

| Parameter | Value | Reference |

|---|---|---|

| Quadrupolar Coupling Constant (Cq) | ~50.1 MHz |

Variable Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR is a critical technique for elucidating dynamic processes in solids, such as ionic diffusion and phase transitions. By monitoring the NMR spectra as a function of temperature, it is possible to gain quantitative information about the rates and activation energies of these processes.

In lithium-containing germanates, which are of interest for their ionic conductivity, VT-NMR is particularly insightful for studying lithium ion mobility. While specific VT-NMR data for Li₂GeO₃ is not prominently available, studies on related complex germanates like Li₂NiGe₃O₈ provide a clear illustration of the methodology researchgate.net. In these systems, as the temperature is increased, several characteristic changes are observed in the NMR spectra:

Line Narrowing: In static or slow-spinning NMR experiments, the width of the lithium NMR signal is dominated by dipolar interactions between the nuclei. As the temperature rises, if the lithium ions become mobile on a timescale comparable to the inverse of the linewidth, a phenomenon known as motional narrowing occurs researchgate.net. The onset temperature and the progression of this narrowing can be used to calculate the activation energy for lithium ion hopping.

Emergence of New Resonances: In magic-angle spinning (MAS) experiments, which can resolve different crystallographic sites, VT-NMR can reveal the pathways of ion diffusion. For example, as the temperature increases, a new resonance may appear in the ⁶Li MAS NMR spectrum, indicating that lithium ions are gaining sufficient thermal energy to diffuse from their primary crystallographic sites to occupy previously vacant interstitial sites researchgate.net.

Coalescence of Resonances: If there are multiple, distinct lithium sites at low temperatures, their corresponding NMR peaks may broaden, shift, and eventually coalesce into a single, averaged resonance at higher temperatures. This occurs when the rate of ionic exchange between the sites becomes fast on the NMR timescale.

For this compound, which is known to be a lithium-ion conductor, similar VT-NMR behavior would be anticipated. At low temperatures, the ⁷Li or ⁶Li NMR spectra would show resonances corresponding to the distinct, static lithium environments in the crystal lattice. As the temperature is elevated, motional narrowing of these lines would signify the onset of localized Li⁺ hopping. At still higher temperatures, changes in the relative intensities and positions of the peaks would reveal the long-range diffusion pathways and the activation barriers for ionic conduction. These dynamic parameters are crucial for understanding and optimizing the performance of this compound in applications such as solid-state batteries. For instance, the exchange between different Li⁺ species can be directly observed with 2D exchange NMR experiments, providing a molecular-level mechanism for ion transport mdpi.com.

Theoretical and Computational Approaches for Dilithium Germanates

Quantum Mechanical Simulations

Quantum mechanical simulations, grounded in the principles of quantum theory, offer a powerful lens through to examine the electronic behavior of materials. These simulations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing unique perspectives on the properties of dilithium germanates.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.orgscispace.com It has been successfully employed to analyze the electronic structure and bonding characteristics of various germanate compounds. researchgate.netresearchgate.net The core principle of DFT lies in using the electron density, a function of only three spatial coordinates, to determine the properties of a many-electron system. wikipedia.orgscispace.com This approach is computationally more tractable than methods based on the many-electron wavefunction. wikipedia.org

In the context of lithium germanates, DFT calculations have been utilized to understand the structural changes and anion motifs in melts. For instance, studies on Li4GeO4 and Li6Ge2O7 melts combined Raman spectroscopy with DFT analysis to reveal that the fundamental anionic units, GeO4^4- and Ge2O7^6- respectively, are preserved in the molten state. rsc.org DFT is also instrumental in analyzing the electronic and magnetic properties of complex germanates, sometimes in conjunction with experimental techniques like X-ray absorption spectroscopy. rsc.org The electronic structure of Ni2MnGa, for example, has been studied using DFT, providing results that are in excellent agreement with experimental valence band data. aps.org

The application of DFT extends to understanding bonding characteristics through techniques like Crystal Orbital Hamilton Population (COHP) analysis, which can be performed using software like LOBSTER. nih.gov This allows for a detailed examination of the bonding, anti-bonding, and non-bonding interactions within the crystal lattice.

Ab Initio Calculations for Structural Verification and Optical Properties

Ab initio calculations, which are based on first principles without any experimental input, are crucial for verifying crystal structures and predicting a material's optical properties. These methods have been applied to various germanate systems to determine their structural stability, phonon spectra, and elastic constants. arxiv.org For example, ab initio calculations have been used to study rare-earth germanates with tetragonal structures, providing data on fundamental vibrations and the intensities of infrared and Raman modes. arxiv.org

The reliability of an ab initio model is often assessed by its ability to reproduce known experimental data or by the consistency of its predictions across different computational runs. cryosparc.com In the study of complex oxides, ab initio methods have been used to determine the most stable crystal structures and to understand the distribution of atoms within the lattice. urfu.runih.gov

Furthermore, ab initio calculations are a powerful tool for investigating the optical properties of materials. rsc.orgarxiv.org By calculating the frequency-dependent dielectric function, one can derive various optical parameters such as the absorption coefficient, refractive index, and reflectivity. arxiv.orgiphy.ac.cn These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model and gain a deeper understanding of the material's interaction with light. escholarship.org

Molecular Dynamics and Lattice Simulations

While quantum mechanical simulations excel at describing electronic properties, molecular dynamics and lattice simulations are better suited for exploring the dynamic behavior of atoms and the energetics of crystal lattices over longer timescales.

Lattice Energy Minimization Techniques

Lattice energy minimization is a computational technique used to predict the most stable crystal structure of a compound by calculating the lattice energy for various atomic arrangements. us.es The energy is typically calculated as a sum of pairwise interactions between atoms, often using potential functions like the Buckingham potential. us.es This method has been successfully applied to determine the crystal packing in various molecular crystals. us.es By comparing the calculated lattice energies of different polymorphous forms, it is possible to predict which crystal structure is thermodynamically most favorable. us.es

Modeling of Atomic and Molecular Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the atomic and molecular motions within a material over time. analis.com.my In classical MD, the interactions between atoms are described by empirical force fields, which are parameterized based on experimental data or quantum mechanical calculations. This approach allows for the simulation of large systems containing millions of atoms for nanosecond timescales, providing insights into processes like diffusion, defect formation, and phase transitions.

MD simulations have been used to study the structure of amorphous germanium and the dynamics of various other materials. aps.orgaps.org For instance, simulations can reveal the diffusion mechanisms of ions within a solid-state electrolyte by tracking the trajectories of individual particles. epfl.ch The analysis of these trajectories, often aided by tools like radial distribution functions, can provide a microscopic understanding of macroscopic properties. analis.com.my

Advanced Materials Research and Functional Applications of Dilithium Germanates

Optoelectronic and Photorefractive Material Development

Dilithium germanate (Li₂GeO₃) has garnered research interest for its potential in optoelectronic applications, stemming from its notable optical and structural properties. The material's high optical transparency in the visible region and a large indirect band gap of approximately 3.77 eV make it a candidate for various optical and electronic devices. nzdr.ruscientific.net

Crystalline Channel Waveguides in Germanate Glasses

The fabrication of crystalline channel waveguides within germanate glasses represents a significant area of research for the development of integrated optical circuits. rohm.com Techniques such as femtosecond laser direct writing are employed to create three-dimensional crystalline architectures inside glass matrices. rohm.com This process can produce continuous single-crystal tracks with waveguiding properties. rohm.com For instance, studies have demonstrated the laser-induced crystallization of lead germanate glass to form ferroelectric Pb₅Ge₃O₁₁ crystal-in-glass waveguides. rohm.com

Furthermore, ion-exchange techniques have been successfully used to fabricate channel waveguides in various germanate glasses. K⁺–Na⁺ ion-exchanged channel waveguides in Nd³⁺ doped aluminum germanate glasses have shown single-mode guidance at 1.3 μm. nasa.gov Similarly, Ag⁺-Na⁺ exchanged waveguides in erbium-doped germanate glass have been developed, which enhance photoluminescence emissions. taylorandfrancis.com The development of S-bend and Y-shaped waveguide configurations in GeO₂-based glasses using femtosecond laser irradiation further expands the potential for creating complex photonic devices like resonant rings and beam splitters. absolutepcbassembly.com While these studies focus on various germanate glass compositions, the principles are relevant to the broader class of germanate materials, including the potential for creating crystalline Li₂GeO₃ structures within a glass matrix.

Luminescent Germanate Phosphors and Down-Converters

This compound is a subject of investigation in the field of luminescent materials. The intrinsic optical properties of Li₂GeO₃, particularly the behavior of self-trapped excitons (STEs), are crucial to its luminescence. wisc.edu The crystal structure of Li₂GeO₃ consists of infinite tetrahedral GeO₄ chains, and the lowest energy electronic transitions are associated with these tetrahedra. wisc.edu The luminescence of STE in Li₂GeO₃ has been studied in comparison to other germanates like GeO₂ with an α-quartz structure. wisc.edu

Germanate-based materials are recognized as effective hosts for various dopant ions to create phosphors for applications such as white-light-emitting diodes (WLEDs) and near-infrared (NIR) light sources. wikipedia.orgmrcy.com For example, Mn⁴⁺-doped alkali-germanate phosphors have been developed as red-emitting components for WLEDs. ttiasia.comrsc.org The doping of germanate ceramics with rare-earth ions like Er³⁺, Tm³⁺, and Ho³⁺ has led to the development of phosphors emitting in the near-infrared spectrum. wikipedia.org Additionally, the co-doping of germanate phosphors, such as with Eu³⁺ and Cr⁴⁺, can enhance luminescence intensity through energy transfer mechanisms, which is promising for NIR phosphor-converted LEDs. mrcy.com

Piezoelectric and Ferroelectric Device Functionality

This compound exhibits both piezoelectric and ferroelectric properties, making it a material of interest for various electronic devices. nzdr.rumdpi.com It is classified as a polar piezoelectric material, meaning it possesses a spontaneous polarization. mdpi.com

Exploration for MMIC and MLCC Device Fabrication

The exploration of materials for Monolithic Microwave Integrated Circuits (MMICs) and Multilayer Ceramic Capacitors (MLCCs) is a continuous effort in the electronics industry. MMICs are typically fabricated on semiconductor substrates like Gallium Arsenide (GaAs), Gallium Nitride (GaN), or Silicon Germanium (SiGe) due to their high-frequency performance. yuden.co.jpyoutube.com

MLCCs, on the other hand, are composed of alternating layers of a dielectric material and metal electrodes. nasa.gov The primary dielectric material used in high-performance MLCCs is Barium Titanate (BaTiO₃). raypcb.com While germanate-based materials are used in various electronic ceramics, there is currently limited direct research exploring this compound specifically for the fabrication of MMICs or as the primary dielectric in MLCCs. The focus for MMICs remains on semiconductor technologies, and for MLCCs, on materials with very high dielectric constants like BaTiO₃. yuden.co.jpraypcb.com

Studies of Ferroelectric and Polar Materials

This compound (Li₂GeO₃) is a known polar and ferroelectric material. mdpi.comyuden.co.jp Its crystal structure belongs to the orthorhombic space group Cmc2₁, which is a polar point group. The polar nature arises from its crystal structure, which is a derivative of the wurtzite structure. yuden.co.jp In this structure, the GeO₄ tetrahedra form chains along the c-axis, which is the polar axis. yuden.co.jp

The piezoelectric and pyroelectric properties of Li₂GeO₃ have been quantified. The piezoelectric constant d₃₃ has been measured to be +10 pC/N. yuden.co.jp Furthermore, it possesses a large pyroelectric constant, reported to be five times larger than that of tourmaline. nzdr.ru Theoretical studies have also investigated the effect of pressure on the piezoelectric response of Li₂GeO₃, indicating that the piezoelectric constant e₃₃ can be enhanced under pressure. The ferroelectric nature of this compound, along with its significant piezoelectric and pyroelectric coefficients, underscores its potential for applications in sensors, actuators, and other electronic components that rely on polar materials. nzdr.ruscientific.net

| Property | Value | Reference |

| Crystal System | Orthorhombic | nzdr.ru |

| Space Group | Cmc2₁ | |

| Piezoelectric Constant (d₃₃) | +10 pC/N | yuden.co.jp |

| Pyroelectric Coefficient (p₃) | -27 µC m⁻² K⁻¹ | yuden.co.jp |

Ion Transport Mechanisms and Solid Electrolyte Research

This compound is recognized for its potential as a solid-state electrolyte material, primarily due to its ability to conduct lithium ions. nzdr.ruyoutube.com This has driven research into its ion transport mechanisms for applications in all-solid-state lithium-ion batteries. nzdr.ruraypcb.com

The ionic conductivity of Li₂GeO₃ has been reported to be approximately 1.5 x 10⁻⁵ S/cm. nzdr.ruyoutube.com While its electronic conductivity is negligible, making it a good insulator, its reliable ionic conductivity makes it a promising candidate for a solid electrolyte. nzdr.ruscientific.net The material's wide electrochemical stability window is also a crucial feature for battery applications. nzdr.ru

Computational studies using density functional theory (DFT) have been employed to understand the fundamental properties governing ion transport in Li₂GeO₃. nzdr.ru These studies indicate that the Li-O bonds are weaker than the Ge-O bonds, which is a necessary characteristic for the efficient release and recovery of lithium ions during the charging and discharging processes of a battery. nzdr.ru The calculated activation energy for Li-ion migration is low, suggesting fast ion conductivity. nasa.govraypcb.com Specifically, simulations have identified the Li Frenkel defect as the most energetically favorable defect process, and the long-range diffusion of lithium ions is predicted to occur primarily along the c-axis with an activation energy of 0.36 eV. nasa.govraypcb.com This fast Li-ion conduction makes Li₂GeO₃ a candidate material for use as a solid electrolyte in lithium-ion batteries. raypcb.com

| Property | Value | Reference |

| Ionic Conductivity | 1.5 x 10⁻⁵ S/cm | nzdr.ruyoutube.com |

| Band Gap (Indirect) | 3.77 eV | nzdr.ru |

| Li-ion Migration Activation Energy (calculated) | 0.36 eV | nasa.govraypcb.com |

Sensing and Anti-Counterfeiting Applications of Functionalized Germanates

Luminescent Anti-Counterfeiting Measures

The burgeoning field of advanced anti-counterfeiting is increasingly reliant on sophisticated materials that offer complex and difficult-to-replicate security features. usc.edu Luminescent materials, particularly those based on germanate hosts, have garnered significant attention for their potential in high-security applications due to their unique optical properties. usc.eduusc.edu While theoretical studies suggest that this compound (Li2GeO3) possesses favorable optical characteristics, such as high optical transparency and a large bandgap, its specific application in luminescent anti-counterfeiting is not yet extensively documented in experimental research. usc.eduscispace.com However, the broader family of germanate compounds provides a clear indication of the potential for these materials in security and anti-counterfeiting technologies. usc.eduusc.edu

Luminescent anti-counterfeiting measures leverage the ability of certain materials to emit light under specific stimulation, such as ultraviolet (UV) or near-infrared (NIR) light. researchgate.netias.ac.in These materials can be incorporated into inks, films, or labels, creating covert security features that are invisible under normal lighting conditions but reveal a specific color or pattern when exposed to the appropriate light source. ias.ac.incolorchange.com.cn The complexity of these features can be enhanced by using materials that exhibit dynamic or multi-mode luminescence, such as changing color under different excitation wavelengths or displaying a persistent afterglow. usc.eduresearchgate.net

Research into various doped germanates showcases the versatility of this class of materials for creating advanced anti-counterfeiting labels. For instance, Dy3+ single-activated germanate phosphors have been developed that exhibit color-tunable afterglow luminescence, allowing for multi-mode reading and significantly enhancing the security of encrypted information. usc.edu Similarly, metal-doped calcium zinc germanate (CZGO) has been explored for its tunable dynamic fluorescence and phosphorescence, demonstrating its potential for creating a new generation of anti-counterfeiting labels with multi-level dynamic optical features. usc.edu The development of such materials is crucial for protecting a wide range of products, from currency and official documents to pharmaceuticals and luxury goods, against the growing threat of counterfeiting. usc.eduaip.org

The table below summarizes the luminescent properties of some germanate compounds investigated for anti-counterfeiting applications.

| Compound/System | Dopant(s) | Key Luminescent Property | Potential Application |

| CaCdGe₇O₁₆ | Dy³⁺ | Color-tunable afterglow luminescence | High-security information encryption |

| Calcium Zinc Germanate (CZGO) | Metal dopants | Tunable dynamic fluorescence and phosphorescence | Multi-level dynamic anti-counterfeiting labels |

| Zn₂GeO₄ | Mn²⁺ | Persistent green luminescence | Security labels, anti-counterfeiting |

| LiYGeO₄ | Bi³⁺ | Long-lasting ultraviolet persistent luminescence | Security, photocatalysis |

This table presents data on various germanate compounds to illustrate the potential of the material class in anti-counterfeiting, as direct experimental data for this compound in this application is limited.

Rewritable Technologies Based on Functionalized Germanates

The demand for high-density, reusable data storage has spurred research into advanced materials for rewritable technologies, such as optical memory devices and "rewritable paper." rsc.org Functionalized germanates are among the materials being explored for these applications due to their promising optical properties, including photochromism—the reversible change of color upon exposure to light. scispace.comrsc.org While first-principles calculations indicate that this compound (Li2GeO3) has notable electronic and optical properties that could be relevant for optoelectronic devices, its specific use in rewritable technologies has not been a primary focus of published research. usc.eduscispace.com

Rewritable technologies often rely on materials that can switch between two or more stable states in response to an external stimulus, such as light or heat. lu.lvacs.org In the context of optical data storage, this can involve writing information into a material using a laser of a specific wavelength to induce a local change in its optical properties (e.g., color or luminescence), and then erasing it with a different stimulus, such as another wavelength of light or thermal treatment. lu.lvacs.org Germanate glasses and ceramics have shown significant promise in this area. scispace.comrsc.org

For example, research has demonstrated that femtosecond laser direct writing can induce self-assembled nanograting structures on the surface of germanate glass, and these structures can be modified, suggesting rewritable characteristics. scispace.com Another approach involves inorganic photochromic materials, such as Ba₃MgSi₂O₈, which, while a silicate, demonstrates the principles applicable to germanates, offering high-contrast, reversible coloration for rewritable light-printing. rsc.org Furthermore, persistent luminescent nanoparticles, including those based on zinc germanate (Zn₂GeO₄), have been synthesized for applications in rewritable displays, where their long-lasting afterglow can be used to create temporary images or patterns. researchgate.net These examples highlight the potential of functionalized germanates as a versatile platform for developing next-generation rewritable technologies, even though the exploration of this compound for this purpose remains an open area for investigation.

The table below outlines research findings on functionalized germanates and related materials for rewritable technologies.

| Material/System | Functionalization/Phenomenon | Rewritable Application | Key Finding |

| Germanate Glass | Femtosecond laser-induced nanogratings | Surface photonics, Information technology | Micro-nanostructures with varying periods can be produced by adjusting laser energy, indicating rewritability. scispace.com |

| Zn₂GeO₄:Mn PLNPs | Persistent Luminescence | 2D rewritable displays, 3D luminous artworks | PLNPs exhibit a remarkable capacity to generate a consistent afterglow, making them ideal for rewritable displays. researchgate.net |

| Photochromic Gallium Silicate Glass | Doped with Mg and Tb ions | Reusable 3D optical data storage | Reversible, tunable 3D patterns can be inscribed with a laser and erased with heat. acs.org |

| Photochromic Materials (General) | Photochromism and luminescence modulation | Dual-mode rewritable optical storage | Inorganic materials combining these features offer excellent thermal stability and unique optical characteristics for storage. rsc.org |

This table includes examples from the broader class of germanates and related optical materials to illustrate the principles of rewritable technologies, due to limited specific research on this compound in this area.

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the performance of CRYSTALS-Dilithium across different hardware platforms?

- Methodological Answer : Experimental design must include benchmarking under standardized conditions (e.g., clock cycles, power consumption, memory usage) using reference implementations (e.g., NIST-submitted code). Parameters should align with security levels (2, 3, 5) as defined in the Dilithium specification. Reproducibility requires documenting compiler optimizations, hardware specifications, and environmental variables. Cross-validate results with independent implementations to mitigate platform-specific biases .

- Key Metrics :

| Security Level | Key Size (bytes) | Signature Size (bytes) |

|---|---|---|

| 2 | 1,312 | 2,420 |

| 3 | 1,952 | 3,293 |

| 5 | 3,056 | 4,595 |

Q. What are the foundational security assumptions of CRYSTALS-Dilithium, and how do they influence vulnerability assessments?

- Methodological Answer : Dilithium’s security relies on the Module Learning With Errors (MLWE) and Module Short Integer Solution (MSIS) problems. Researchers must verify these assumptions through lattice reduction algorithms (e.g., BKZ 2.0) and analyze attack vectors like primal/dual attacks. Use the Lattice Estimator toolkit to quantify concrete security margins against quantum and classical adversaries. Reference peer-reviewed cryptanalysis (e.g., Land et al., 2022) to contextualize findings .

Q. How can researchers ensure reproducibility when implementing CRYSTALS-Dilithium in novel computational environments?

- Methodological Answer : Follow NIST’s implementation guidelines, including strict adherence to deterministic sampling and rejection criteria. Publish full parameter sets (e.g., noise distributions, hash functions) and testing vectors. Use version-controlled code repositories (e.g., GitHub) with timing-leakage checks via tools like

dudect. Document deviations from reference implementations in supplementary materials .

Advanced Research Questions

Q. What methodologies are effective for analyzing side-channel vulnerabilities in masked implementations of CRYSTALS-Dilithium?

- Methodological Answer : Employ sensitivity analysis to identify leakage points in arithmetic operations (e.g., polynomial multiplication, sampling). Use Test Vector Leakage Assessment (TVLA) with Welch’s t-test to detect statistical deviations. For masking, evaluate higher-order attacks using probing models and implement dual-rail logic in hardware. Reference Azouaoui et al. (2023) for countermeasure benchmarks and FPGA-specific mitigation strategies .

Q. How can contradictions between theoretical security claims and empirical attack success rates be resolved in lattice-based schemes?

- Methodological Answer : Conduct gap analyses by comparing asymptotic complexity estimates with practical attack data (e.g., core-hour requirements for key recovery). Use hybrid models that integrate quantum cost estimates (e.g., Grover’s algorithm) and classical computing limits. Validate findings via collaborative platforms like the Lattice Challenge or the NIST PQC Forum .

Q. What lattice basis reduction techniques are most impactful for improving the practicality of Dilithium’s security proofs?

- Methodological Answer : Compare Blockwise Korkine-Zolotarev (BKZ) variants (e.g., BKZ 2.0, BKZ-beta) using simulation tools like

fplllorLWE estimator. Quantify the effect of pruning strategies and parallelization on Hermite factors. Publish raw data on root Hermite factor progression and runtime trade-offs to refine security estimates .

Methodological Considerations for Data Analysis

Q. How should researchers structure statistical analyses to validate Dilithium’s resistance to fault injection attacks?

- Methodological Answer : Apply Monte Carlo simulations to model fault propagation in signing/verification steps. Use Chi-squared tests to compare observed vs. expected error rates. For hardware studies, integrate laser fault injection datasets and correlate spatial/voltage parameters with fault success probabilities. Ensure transparency by sharing raw fault maps and attack scripts .

Q. What frameworks are recommended for synthesizing cryptanalytic results across multiple Dilithium variants?

- Methodological Answer : Adopt meta-analysis frameworks that standardize metrics (e.g., bit security, signature size, RAM usage). Use tools like Python’s

pandasfor cross-study data aggregation and visualization (e.g., heatmaps of security-performance trade-offs). Reference systematic reviews (e.g., Ricci et al., 2021) to contextualize novel contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。